{6-Benzyl-6-azaspiro[3.4]octan-8-yl}methanamine
Overview
Description
{6-Benzyl-6-azaspiro[3.4]octan-8-yl}methanamine is a chemical compound with the molecular formula C15H22N2 and a molecular weight of 230.35 g/mol. This compound is characterized by its unique structure, which includes a benzyl group attached to a spirocyclic amine framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {6-Benzyl-6-azaspiro[3. Common synthetic routes include:
Starting from Spirocyclic Precursors: The spirocyclic core can be synthesized from readily available starting materials such as cycloalkanes or cycloalkenes through cyclization reactions.
Benzyl Group Introduction: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the spirocyclic core in the presence of a Lewis acid catalyst.
Amine Functionalization: The amine group can be introduced through reductive amination, where an aldehyde or ketone derivative of the spirocyclic core reacts with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods: In an industrial setting, the synthesis of {6-Benzyl-6-azaspiro[3.4]octan-8-yl}methanamine may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: {6-Benzyl-6-azaspiro[3.4]octan-8-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives, which can be further functionalized.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or amine positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, alkyl halides, and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Primary, secondary, and tertiary amines, as well as alcohols.
Substitution Products: Various benzyl and amine derivatives.
Scientific Research Applications
{6-Benzyl-6-azaspiro[3.4]octan-8-yl}methanamine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions and signaling pathways.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: It can be used as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which {6-Benzyl-6-azaspiro[3.4]octan-8-yl}methanamine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
{6-Benzyl-6-azaspiro[3.4]octan-8-yl}methanamine is unique due to its spirocyclic structure and the presence of both benzyl and amine groups. Similar compounds include:
Spiro[3.4]octane derivatives: These compounds share the spirocyclic core but may have different substituents.
Benzylamine derivatives: These compounds contain the benzyl group but lack the spirocyclic structure.
Amine-containing spirocyclic compounds: These compounds have the spirocyclic core and amine functionality but may have different substituents.
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Properties
IUPAC Name |
(6-benzyl-6-azaspiro[3.4]octan-8-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c16-9-14-11-17(12-15(14)7-4-8-15)10-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMASNXQZSDUFSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2CN)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201208962 | |
Record name | 6-Azaspiro[3.4]octane-8-methanamine, 6-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201208962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1989672-46-9 | |
Record name | 6-Azaspiro[3.4]octane-8-methanamine, 6-(phenylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1989672-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Azaspiro[3.4]octane-8-methanamine, 6-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201208962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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